N,N'-Dimethyldithiooxamide

Catalog No.
S1511485
CAS No.
120-79-6
M.F
C4H8N2S2
M. Wt
148.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dimethyldithiooxamide

CAS Number

120-79-6

Product Name

N,N'-Dimethyldithiooxamide

IUPAC Name

N,N'-dimethylethanedithioamide

Molecular Formula

C4H8N2S2

Molecular Weight

148.3 g/mol

InChI

InChI=1S/C4H8N2S2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8)

InChI Key

MQLIZYQZJMPNFI-UHFFFAOYSA-N

SMILES

CNC(=S)C(=S)NC

Canonical SMILES

CNC(=S)C(=S)NC

Isomeric SMILES

CN=C(C(=NC)S)S

The exact mass of the compound N,N'-Dimethyldithiooxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57805. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-Dimethyldithiooxamide (CAS 120-79-6) is a substituted dithiooxamide (rubeanic acid derivative) widely utilized as a bidentate S,S'- or S,N-chelating ligand in coordination chemistry, trace metal extraction, and advanced materials synthesis. Unlike generic thioamides, the N,N'-dimethyl substitution provides specific steric and electronic constraints that dictate predictable one-dimensional (1D) coordination geometries when reacted with transition metals such as copper, palladium, and zinc[1]. In industrial and laboratory procurement, this compound is prioritized as a volatile precursor for atomic and molecular layer deposition (ALD/MLD) of conductive coordination polymers, as well as a highly sensitive catalytic reagent for the spectrophotometric quantification of trace precious metals like rhenium [2].

Procuring unsubstituted dithiooxamide (rubeanic acid) as a lower-cost substitute for N,N'-dimethyldithiooxamide frequently results in process failure during thin-film deposition and polymer synthesis. Rubeanic acid possesses primary amine groups that engage in extensive intermolecular hydrogen bonding and uncontrolled 2D/3D cross-linking when coordinated with transition metals, yielding intractable, amorphous bulk networks[1]. In contrast, the secondary amines in N,N'-dimethyldithiooxamide restrict coordination to strictly one-dimensional (1D) linear chains and significantly lower the compound's sublimation temperature. This structural control is an absolute requirement for gas-phase manufacturing techniques like ALD/MLD, where the N,N'-dimethyl derivative cleanly vaporizes at 80 °C to form highly ordered, shapeable molecular wires that unsubstituted analogs cannot produce [1].

Precursor Volatility and ALD/MLD Processability

For vapor-phase deposition of coordination polymers, precursor volatility is a strict procurement filter. N,N'-dimethyldithiooxamide demonstrates excellent volatility and thermal stability, enabling its use as an organic precursor in high-vacuum ALD/MLD reactors at a mild source temperature of 80 °C [1]. When reacted sequentially with bis(dimethylamino-2-propoxy)copper(II), it yields highly uniform Cu-DMD thin films. In contrast, unsubstituted dithiooxamide is highly hydrogen-bonded and lacks the requisite volatility profile for low-temperature ALD without thermal degradation, making the dimethyl-substituted variant the exclusive choice for this semiconductor manufacturing workflow [1].

Evidence DimensionDeposition Source Temperature and Film Uniformity
Target Compound DataClean vaporization at 80 °C yielding ordered 1D Cu-DMD thin films
Comparator Or BaselineUnsubstituted dithiooxamide (rubeanic acid) (Lacks sufficient low-temperature volatility due to primary amine H-bonding)
Quantified DifferenceEnables ALD/MLD vacuum processing at 80 °C, whereas the unsubstituted analog is non-viable for this specific low-temperature vapor phase process
ConditionsHigh-vacuum pump-type ALD reactor (base pressure 10^-5 mbar)

Ensures the compound can be successfully integrated into standard semiconductor and nanoelectronic thin-film manufacturing equipment without thermal decomposition.

Tunable Electrical Conductivity via Reductive Doping

The 1D coordination polymers formed by N,N'-dimethyldithiooxamide (such as Cu-DMD) exhibit remarkable electronic flexibility compared to standard bulk coordination networks. Upon mild thermal treatment in a hydrogen-containing atmosphere, the Cu-DMD films undergo reductive doping, triggering a semiconductor-to-metal transition[1]. This process increases the electrical conductivity of the material by 8 orders of magnitude, from an insulating baseline of 10^-10 S/cm up to 10^-2 S/cm [1]. Traditional amorphous bulk networks formed by generic dithiolenes or unsubstituted rubeanic acid typically resist such uniform, deep-penetrating reductive doping due to their lack of ordered 1D channels and intractable morphology.

Evidence DimensionElectrical Conductivity Tuning Range
Target Compound Data10^-10 S/cm to 10^-2 S/cm (8 orders of magnitude increase)
Comparator Or BaselineUndoped Cu-DMD baseline (10^-10 S/cm) / Amorphous bulk networks (Untunable)
Quantified Difference8 orders of magnitude increase in conductivity upon H2 reductive doping
ConditionsMild thermal treatment in H2/He atmosphere, thin-film state

Proves the compound's value as a precursor for tunable molecular wires and active layers in nanoelectronic devices.

Catalytic Sensitivity for Trace Rhenium Quantification

In analytical procurement, N,N'-dimethyldithiooxamide (DMDTO) is selected over standard colorimetric chelators for its role in catalytic spectrophotometry. The reduction of DMDTO by tin(II) in an alkaline medium is strongly catalyzed by Re(IV), yielding a blue-colored product with an absorbance maximum at 634 nm [1]. This catalytic amplification allows for a linear detection range of 2 to 15 ng/mL (ppb) for rhenium, enabling the quantification of ultra-trace Re in plant materials and molybdenite ores without the need for expensive ICP-OES instrumentation [1]. Standard direct-complexation reagents typically plateau at ppm-level sensitivities.

Evidence DimensionLinear Detection Range for Rhenium
Target Compound Data2 to 15 ng/mL (ppb) via catalytic reduction
Comparator Or BaselineStandard colorimetric direct-complexation reagents (typically ppm-level sensitivity)
Quantified DifferenceAchieves ppb-level trace detection (down to 2 ng/mL) without requiring mass spectrometry
ConditionsAlkaline medium, Sn(II) reductant, spectrophotometric measurement at 634 nm

Provides a highly cost-effective, sensitive analytical method for trace precious metal quantification in mining and environmental samples.

Precursor for Nanoelectronic Coordination Polymer Thin Films

Directly leveraging its low-temperature volatility and 1D structural direction, N,N'-dimethyldithiooxamide is the premier choice for synthesizing conductive metal-organic thin films via Atomic/Molecular Layer Deposition (ALD/MLD). It is specifically used to fabricate tunable molecular wires and semiconductor-to-metal transition layers for next-generation nanoscale electronics [1].

Trace Rhenium Extraction and Spectrophotometric Assays

Driven by the ppb-level catalytic sensitivity outlined in Section 3, this compound is highly recommended for metallurgical and environmental testing laboratories. It serves as the primary reagent for quantifying trace rhenium in molybdenite ores, alloys, and phytomining plant extracts, offering a robust alternative to ICP-MS workflows [2].

Synthesis of Structurally Ordered Metal-Organic Gels (MOGs)

Because the N,N'-dimethyl substitution prevents the intractable 2D/3D cross-linking seen with generic rubeanic acid, this compound is ideal for formulating shapeable, 1D-coordination polymer nanofibers. These fibers can be assembled into chemically resistant, high-surface-area metal-organic gels and aerogels for advanced catalysis and gas adsorption [1].

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

120-79-6

General Manufacturing Information

Ethanedithioamide, N1,N2-dimethyl-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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